Isophthaloyl dichloride chemical structure and properties
Isophthaloyl dichloride chemical structure and properties
An In-depth Technical Guide to Isophthaloyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of isophthaloyl dichloride, a key chemical intermediate in the synthesis of high-performance polymers and other specialty chemicals. It covers its chemical structure, physicochemical properties, synthesis protocols, reactivity, and safety considerations, presented in a format tailored for a technical audience.
Chemical Identity and Structure
Isophthaloyl dichloride, also known as 1,3-benzenedicarbonyl dichloride, is an aromatic acyl chloride.[1][2][3][4] Its structure consists of a benzene (B151609) ring substituted at the 1 and 3 positions with acyl chloride functional groups. This meta-substitution pattern imparts specific properties to the polymers derived from it, such as flexibility and thermal stability.[5]
Key Identifiers:
| Identifier | Value |
| IUPAC Name | benzene-1,3-dicarbonyl chloride[2][3][6] |
| CAS Number | 99-63-8[5][7][8] |
| Molecular Formula | C₈H₄Cl₂O₂[5][6][9][10][11] |
| Molecular Weight | 203.02 g/mol [2][5][11][12] |
| EC Number | 202-774-7[7][10] |
| InChI Key | FDQSRULYDNDXQB-UHFFFAOYSA-N[6] |
| SMILES | ClC(=O)c1cc(ccc1)C(=O)Cl |
Physicochemical Properties
Isophthaloyl dichloride is a white to pale yellow crystalline solid or liquid, depending on the ambient temperature.[13] It has a pungent odor and is highly reactive, particularly with moisture.[13] Due to its melting point being close to room temperature, it may exist as a solid, liquid, a solidified melt, or a supercooled melt.[7]
Table of Physicochemical Data:
| Property | Value |
| Appearance | White crystalline mass/solid[5][13][14] |
| Melting Point | 42-45 °C |
| Boiling Point | 276 °C (lit.)[5][9][12][15] |
| Density | 1.39 g/cm³ at 17 °C[7] |
| Vapor Pressure | 0.04 hPa (0.03 mmHg) at 25 °C[16] |
| Flash Point | 180 °C (356 °F) - closed cup |
| Water Solubility | Reacts vigorously[13][14] |
| Solubility | Soluble in ether and other organic solvents like benzene, toluene, xylene, and chloroform.[9][17] |
Synthesis of Isophthaloyl Dichloride
The most common industrial method for synthesizing isophthaloyl dichloride involves the reaction of isophthalic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂).[13][18] The reaction is typically catalyzed by N,N-dimethylformamide (DMF) or similar catalysts.[13]
Experimental Protocol: Synthesis from Isophthalic Acid and Thionyl Chloride
This protocol describes a common laboratory-scale synthesis of isophthaloyl dichloride.
Materials:
-
Isophthalic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalyst)
-
Inert solvent (e.g., dichlorobenzene, chlorobenzene, or xylene)[19]
-
Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubbing system (to neutralize HCl gas)
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Charging the Reactor: In a fume hood, charge the round-bottom flask with the inert solvent, isophthalic acid, and a catalytic amount of DMF.[19] Begin stirring to create a slurry.
-
Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride to the stirred mixture at room temperature.[19] The reaction is exothermic and will generate hydrogen chloride (HCl) gas.
-
Reaction Under Reflux: Gradually heat the mixture to a reflux temperature of 50-80 °C.[19] Maintain the reflux for 5-10 hours, or until the evolution of HCl gas ceases, indicating the completion of the reaction.[19] The solid isophthalic acid will gradually dissolve as it is converted to the soluble dichloride.
-
Work-up and Purification:
Safety Precautions: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic HCl gas and the corrosive nature of thionyl chloride. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
Caption: Workflow for the synthesis of isophthaloyl dichloride.
Chemical Reactivity and Applications
Isophthaloyl dichloride is a highly reactive compound due to the two acyl chloride groups.[13] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and water. The reaction with water leads to rapid hydrolysis back to isophthalic acid and hydrogen chloride gas.[13][21]
This high reactivity is harnessed in its primary application: as a monomer for step-growth polymerization.
Polymer Synthesis
Isophthaloyl dichloride is a crucial building block for high-performance polymers, most notably polyamides (aramids) and polyesters.[5][12][13]
-
Aramid Fibers: It is a key monomer, along with m-phenylenediamine, in the synthesis of Nomex®, an aramid fiber known for its excellent thermal, chemical, and radiation resistance.[15]
-
Other Polymers: It is also used to produce polyacrylates, high-temperature resistant resins, protective coatings, and films.[5][10]
-
Stabilizer: It acts as a water scavenger and stabilizer for urethane (B1682113) prepolymers.[5]
Caption: Polymerization of Nomex® from its monomers.
Safety and Handling
Isophthaloyl dichloride is a hazardous chemical classified as corrosive, toxic, and a lachrymator (a substance that causes tearing).[11][13] It causes severe skin burns and eye damage and is toxic if inhaled.[7][8][21][22]
Summary of Hazards:
| Hazard Type | Description | GHS Codes |
| Acute Toxicity | Toxic if inhaled (Category 3), Harmful in contact with skin (Category 4).[21][22] | H331, H312[7][8] |
| Corrosion | Causes severe skin burns and eye damage (Category 1A).[7][8][21][22] | H314[7][8] |
| Reactivity | Reacts vigorously with water, releasing toxic HCl gas. Moisture sensitive.[13][21] | EUH014 (Reacts violently with water)[11] |
| Incompatibilities | Water, strong bases, alcohols, and strong oxidizing agents.[1][21] |
Handling and Storage:
-
Handle only in a well-ventilated area or under a chemical fume hood.[1][21]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and protective clothing.[11][21]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Keep containers tightly closed and protected from moisture.[1][21] Storage temperatures should be below +30°C.[5][7][9]
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes. Seek immediate medical attention.[1]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]
References
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- 15. Isophthaloyl chloride [myskinrecipes.com]
- 16. Isophthaloyl chloride = 99 99-63-8 [sigmaaldrich.com]
- 17. Isophthaloyl Chloride CAS 99-63-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 18. CN104744232A - Method for preparing isophthaloyl dichloride - Google Patents [patents.google.com]
- 19. Preparation method of high-purity isophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
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